2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine
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Overview
Description
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both a pyridine ring and a tetrahydropyran ring, each substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine typically involves the reaction of 2-fluoropyridine with 4-fluorotetrahydropyran under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of both pyridine and tetrahydropyran rings allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine and tetrahydropyran derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.
Scientific Research Applications
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents.
3,4-Dihydro-2H-pyran: A related compound with a similar tetrahydropyran ring but lacking the fluorine atoms.
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: A compound with a similar structure but different functional groups.
Uniqueness
2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is unique due to the presence of both fluorinated pyridine and tetrahydropyran rings.
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-fluoro-3-(4-fluorooxan-4-yl)pyridine |
InChI |
InChI=1S/C10H11F2NO/c11-9-8(2-1-5-13-9)10(12)3-6-14-7-4-10/h1-2,5H,3-4,6-7H2 |
InChI Key |
LWGXTWAUJKUYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=C(N=CC=C2)F)F |
Origin of Product |
United States |
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